molecular formula C13H22O5 B570053 5-Octyl-alpha-ketoglutarate CAS No. 1616344-00-3

5-Octyl-alpha-ketoglutarate

Cat. No.: B570053
CAS No.: 1616344-00-3
M. Wt: 258.314
InChI Key: SZEOIQZPNSBRJC-UHFFFAOYSA-N
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Description

5-Octyl-alpha-ketoglutarate is a derivative of alpha-ketoglutarate, an important intermediate in the Krebs cycle. This compound is characterized by the presence of an octyl group attached to the alpha position of the ketoglutarate molecule. It is known for its stability and cell-permeability, making it a valuable tool in biochemical and medical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octyl-alpha-ketoglutarate typically involves the esterification of alpha-ketoglutarate with octanol. One common method involves the use of 5-octyl L-glutamate as a starting material, which is then subjected to hydrogenation in the presence of palladium on activated carbon in ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve the use of immobilized enzymes such as L-glutamate oxidase and catalase. These enzymes can be co-immobilized on carriers like ZIF-8 to achieve high conversion rates and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

5-Octyl-alpha-ketoglutarate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where the octyl group or other functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of strong acids or bases.

Major Products Formed

The major products formed from these reactions include various derivatives of alpha-ketoglutarate, such as carboxylic acids, alcohols, and substituted ketoglutarates.

Scientific Research Applications

5-Octyl-alpha-ketoglutarate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Octyl-alpha-ketoglutarate involves its role as a substrate for prolyl hydroxylases, which hydroxylate proline residues on hypoxia-inducible factors, leading to their degradation. This process regulates the cellular response to hypoxia and has implications in cancer biology . Additionally, it influences various metabolic pathways by acting as a precursor for amino acid biosynthesis and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced cell-permeability and stability, making it more effective in cellular studies and therapeutic applications compared to its parent compound and other derivatives .

Properties

IUPAC Name

5-octoxy-2,5-dioxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h2-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEOIQZPNSBRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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